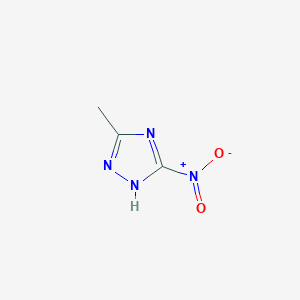

3-Methyl-5-nitro-1H-1,2,4-triazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-methyl-5-nitro-1H-1,2,4-triazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N4O2/c1-2-4-3(6-5-2)7(8)9/h1H3,(H,4,5,6) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUKCNKCAXZBVAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NNC(=N1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30445920 | |

| Record name | AGN-PC-0NBPJ6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30445920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24156-65-8 | |

| Record name | AGN-PC-0NBPJ6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30445920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Methyl 5 Nitro 1h 1,2,4 Triazole and Its Analogs

Direct Synthesis Routes for 1,2,4-Triazole (B32235) Ring Formation

The formation of the 1,2,4-triazole ring is a critical step in the synthesis of the target compound and its derivatives. This is typically achieved through cyclization reactions of appropriate acyclic precursors. Subsequent nitration or methylation steps can then be employed to introduce the nitro and methyl groups, respectively.

Cyclization Reactions from Precursor Compounds

The construction of the 1,2,4-triazole scaffold can be accomplished through various cyclization strategies. These methods often involve the condensation of compounds containing the necessary nitrogen and carbon atoms to form the heterocyclic ring.

One common approach involves the reaction of amidines or their derivatives with hydrazines. For instance, a one-pot, two-step process has been developed for the production of 1,3,5-trisubstituted-1,2,4-triazoles with high yields. frontiersin.org This method starts with the in-situ formation of an amide from a carboxylic acid and an amidine, which then reacts with a monosubstituted hydrazine (B178648) to form the triazole ring. frontiersin.org Another strategy utilizes the cyclization of N'-nitro-2-hydrocarbylidene-hydrazinecarboximidamides, which can yield disubstituted 1H- and 4H-1,2,4-triazoles under mild conditions. organic-chemistry.org

Hydrazones are also popular precursors for 1,2,4-triazole synthesis due to their reactive nitrogen atoms. frontiersin.orgnih.gov They can react with various amines in the presence of an oxidizing agent like iodine/tert-butyl hydroperoxide (I2/TBHP) to produce 1,2,4-triazoles in high yields. frontiersin.orgnih.gov Furthermore, the reaction of 2,2,2-trichloroethyl imidates with hydrazines, catalyzed by p-toluenesulfonic acid (PTSA) in polyethylene (B3416737) glycol (PEG), provides a facile and environmentally friendly route to 3,4,5-trisubstituted-1,2,4-triazoles. frontiersin.orgnih.gov

More recently, visible light-induced [3+2] cyclization reactions have emerged as a novel method for synthesizing 1,2,4-triazolines, which can be readily converted to 1,2,4-triazoles. rsc.org Copper-catalyzed one-pot methods have also been developed, such as the reaction of amides and nitriles in the presence of a copper catalyst and an oxidant, to prepare 3,5-disubstituted-1,2,4-triazoles. frontiersin.orgnih.gov

| Precursor Type | Reagents/Conditions | Product Type | Reference |

| Amidine & Carboxylic Acid | Monosubstituted hydrazine | 1,3,5-Trisubstituted-1,2,4-triazole | frontiersin.org |

| Hydrazone | Amines, I2/TBHP | Substituted 1,2,4-triazole | frontiersin.orgnih.gov |

| 2,2,2-Trichloroethyl imidate | Hydrazines, PTSA, PEG | 3,4,5-Trisubstituted-1,2,4-triazole | frontiersin.orgnih.gov |

| Amide & Nitrile | Copper catalyst, O2 | 3,5-Disubstituted-1,2,4-triazole | frontiersin.orgnih.gov |

Nitration Procedures for Triazole Scaffolds

The introduction of a nitro group onto the 1,2,4-triazole ring is a key step in synthesizing energetic compounds like 3-methyl-5-nitro-1H-1,2,4-triazole. This is typically achieved through electrophilic nitration using a nitrating agent.

A common method for the nitration of triazole scaffolds involves the use of a mixture of nitric acid and sulfuric acid. The specific conditions, such as temperature and reaction time, are crucial for achieving the desired nitration and avoiding side reactions. The reactivity of the triazole ring towards nitration is influenced by the existing substituents. For instance, the synthesis of 4-nitro-5-(1,2,4-triazol-3-yl)-2H-1,2,3-triazole derivatives has been reported, highlighting the feasibility of nitrating triazole-containing systems. rsc.org

The development of novel energetic materials often involves the nitration of various azole rings, including pyrazoles and triazoles, to enhance their energetic properties. mdpi.com

| Starting Material | Nitrating Agent | Product | Reference |

| 1,2,4-Triazole derivative | Nitric acid/Sulfuric acid | Nitro-1,2,4-triazole derivative | rsc.org |

| 3-nitro-1H-1,2,4-triazole | Amination agents | C-amino and N-amino products | mdpi.com |

Methylation Strategies on Nitro-Triazoles

The introduction of a methyl group onto a nitro-triazole can significantly influence its properties. Methylation can occur on a nitrogen atom of the triazole ring, and the regioselectivity of this reaction is an important consideration.

The alkylation of nitrotriazoles, including methylation, is often carried out in the presence of a base. nih.gov The reaction of 4(5)-nitro-1,2,3-triazole with alkylating agents in a basic medium has been explored, leading to a mixture of N1, N2, and N3-alkylation products. nih.gov The choice of the alkylating agent, base, and solvent can influence the ratio of the resulting regioisomers. It has been observed that methylation can alter the fragmentation patterns of nitroimidazoles, which is a related class of compounds. nih.gov

A study on the N-alkylation of 1H-1,2,4-triazole with an O-tosyl derivative in the presence of a base and a phase-transfer catalyst led to the formation of two regioisomers, with the N1-isomer being predominant. youtube.com This highlights the challenges and intricacies of controlling the regioselectivity of N-alkylation on the triazole ring.

| Starting Material | Methylating Agent | Conditions | Product(s) | Reference |

| 4(5)-nitro-1,2,3-triazole | Alkylating agents | Basic media | N1, N2, and N3-alkylated products | nih.gov |

| 1H-1,2,4-triazole | O-tosyl derivative | K2CO3, phase-transfer catalyst | N1 and N4-alkylated isomers | youtube.com |

Functionalization and Derivatization Approaches

Once the this compound core is synthesized, further functionalization can be carried out to modify its properties. This includes alkylation reactions to introduce different substituents and amination techniques to add amino groups.

Alkylation Reactions of Nitro-Triazole Cores

The alkylation of nitro-triazole cores is a versatile method for introducing a wide range of functional groups. These reactions typically proceed via nucleophilic substitution, where the deprotonated nitro-triazole acts as a nucleophile.

The alkylation of 4(5)-nitro-1,2,3-triazole has been systematically studied, demonstrating that the reaction can be controlled to yield different regioisomers. nih.gov The use of different alkylating agents, such as alkyl halides and dialkyl sulfates, in the presence of a base allows for the introduction of various alkyl groups onto the triazole ring. nih.gov The reaction conditions, including the choice of base and solvent, play a crucial role in determining the product distribution. nih.gov This methodology provides a powerful tool for creating a diverse library of N-substituted nitrotriazoles with tailored properties. nih.gov

| Nitro-Triazole Core | Alkylating Agent | Conditions | Product | Reference |

| 4(5)-nitro-1,2,3-triazole | Alkyl halides, dialkyl sulfates | Basic media | N-alkyl(aryl)-nitrotriazoles | nih.gov |

C-Amination and N-Amination Techniques

The introduction of amino groups onto the nitro-triazole ring, through either C-amination or N-amination, can significantly impact the compound's properties, particularly its energetic characteristics and stability.

A comparative study on the C-amination and N-amination of 3-nitro-1H-1,2,4-triazole has been conducted. mdpi.comnih.gov C-amination was achieved using 1,1,1-trimethylhydrazinium (B8733633) iodide, leading to the formation of 5-amino-3-nitro-1H-1,2,4-triazole. mdpi.com N-amination has been accomplished using reagents like hydroxylamine-O-sulfonic acid (HOSA) and O-tosylhydroxylamine (THA). researchgate.net The study revealed that the introduction of a C-amino group can enhance density and detonation performance, while an N-amino group can improve nitrogen content and heat of formation. mdpi.comnih.gov

The development of C-H amination techniques offers a direct way to functionalize heterocycles. chemistryviews.org While not specific to this compound, iron-catalyzed C(sp3)–H amination of N-heterocycles has been developed, showcasing the potential for direct amination methodologies. chemistryviews.org

| Starting Material | Aminating Agent | Type of Amination | Product | Reference |

| 3-nitro-1H-1,2,4-triazole | 1,1,1-trimethylhydrazinium iodide | C-Amination | 5-amino-3-nitro-1H-1,2,4-triazole | mdpi.com |

| 3-nitro-1H-1,2,4-triazole | Hydroxylamine-O-sulfonic acid (HOSA) | N-Amination | N-amino-3-nitro-1H-1,2,4-triazole | researchgate.net |

| 3-nitro-1H-1,2,4-triazole | O-tosylhydroxylamine (THA) | N-Amination | N-amino-3-nitro-1H-1,2,4-triazole | researchgate.net |

Copper-Catalyzed Azide-Alkyne Cycloaddition ("Click Chemistry") for Analog Synthesis

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) stands as a cornerstone of "click chemistry," a concept introduced to describe reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. This reaction has become a powerful tool for the synthesis of 1,4-disubstituted 1,2,3-triazole analogs, a different isomeric family from the 1,2,4-triazoles, but the principles are often applied in broader triazole synthesis strategies. The CuAAC reaction is significantly accelerated compared to the uncatalyzed Huisgen 1,3-dipolar cycloaddition, which often requires harsh conditions and yields a mixture of regioisomers. The copper-catalyzed variant, in contrast, is known for its exceptional regioselectivity, almost exclusively producing the 1,4-disubstituted product.

The reaction is robust, tolerating a wide variety of functional groups and proceeding under mild, often aqueous, conditions. This makes it particularly suitable for the late-stage functionalization of complex molecules. The catalyst system typically involves a copper(I) source, which can be generated in situ from copper(II) salts (like CuSO₄·5H₂O) with a reducing agent such as sodium ascorbate. The mechanism involves the formation of a copper acetylide intermediate, which then reacts with the azide (B81097) in a stepwise manner. This process has a significantly lower activation energy than the uncatalyzed concerted cycloaddition, explaining the dramatic rate enhancement.

Recent advancements have focused on developing more sustainable and efficient catalytic systems, including the use of heterogeneous copper catalysts that can be easily recovered and reused. These catalysts offer advantages in terms of cost-effectiveness, stability, and ease of separation from the reaction mixture. Furthermore, various ligands and additives have been explored to enhance the reaction rate and efficiency. For instance, the use of polydentate N-donor chelating ligands allows the reaction to proceed at room temperature under aerobic conditions.

The synthesis of diverse 1,2,3-triazole analogs using CuAAC has been extensively demonstrated. By varying the starting alkynes and azides, a vast library of compounds can be readily accessed. This methodology has been applied to the synthesis of various biologically relevant molecules and functional materials.

Table 1: Examples of Copper Catalysts and Conditions for Azide-Alkyne Cycloaddition

| Catalyst System | Reducing Agent | Solvent | Temperature | Key Features |

| CuSO₄·5H₂O | Sodium Ascorbate | Dichloromethane | Room Temp | High regioselectivity for 1,4-isomer. |

| Copper(I) Phenylacetylide | None | Dichloromethane | Room Temp | Efficient with low catalyst loading. |

| [CuBr·SMe₂]₂ | None | THF | Not specified | Suitable for DNA analogues synthesis. |

| Copper(I) Bromide | None | Aqueous solution | Room Temp | Fast reaction with thioanisole (B89551) as ligand. |

| Copper(I) Acetate | None | Not specified | Not specified | In situ generated HOAc plays a dual role. |

Regioselectivity and Stereochemical Control in Triazole Synthesis

Regioselectivity is a critical consideration in the synthesis of substituted triazoles, as different isomers can exhibit distinct biological activities and physical properties. In the context of 1,2,4-triazoles, direct alkylation of the triazole ring can often lead to a mixture of N1 and N2 substituted products, posing significant purification challenges.

The Huisgen 1,3-dipolar cycloaddition of azides and alkynes, without a catalyst, typically results in a mixture of 1,4- and 1,5-disubstituted 1

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the precise structure of 3-Methyl-5-nitro-1H-1,2,4-triazole. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁵N, NMR provides detailed information about the chemical environment of each atom, confirming the connectivity and substitution pattern of the triazole ring.

In ¹H NMR spectroscopy, two main signals are expected for this compound: one for the protons of the methyl (-CH₃) group and another for the proton on the ring nitrogen (N-H). The methyl group protons would appear as a sharp singlet, while the N-H proton typically presents as a broader singlet, the chemical shift of which can be highly sensitive to the solvent, concentration, and temperature.

While specific experimental data for this compound is not widely published, analysis of closely related compounds allows for reliable prediction of chemical shifts. For instance, the N-H proton in 3-nitro-1,2,4-triazole (B13798) is observed at a high chemical shift, and the methyl protons in various 3-methyl-1,2,4-triazole derivatives appear in a characteristic range.

Table 1: Comparative ¹H NMR Data of Related Triazole Compounds

| Compound | Functional Groups | Solvent | Chemical Shift (δ ppm) and Multiplicity |

|---|---|---|---|

| 3-nitro-1,2,4-triazole | -NO₂, -H | DMSO-d₆ | 8.86 (s, 1H) |

| 3-methyl-1H-1,2,4-triazole-5-amine | -CH₃, -NH₂ | DMSO-d₆ | 10.31 (s, 1H, N-H), 8.13 (s, 2H, -NH₂), 2.17 (s, 3H, -CH₃) |

| Predicted this compound | -CH₃, -NO₂ | DMSO-d₆ | ~11-14 (broad s, 1H, N-H), ~2.5 (s, 3H, -CH₃) |

Data for related compounds are used for predictive purposes.

¹³C NMR spectroscopy is used to identify the carbon framework of the molecule. For this compound, three distinct signals are anticipated: one for the methyl carbon and two for the non-equivalent carbons of the triazole ring (C3 and C5). The C5 carbon, being directly attached to the electron-withdrawing nitro group, is expected to be significantly deshielded and appear at a higher chemical shift (downfield) compared to the C3 carbon, which is attached to the methyl group.

Data from analogous compounds supports these predictions. The ring carbons in 3-nitro-1,2,4-triazole show signals at high chemical shifts, confirming the strong deshielding effect of the nitro group. rsc.orgrsc.org

Table 2: Comparative ¹³C NMR Data of Related Triazole Compounds

| Compound | Functional Groups | Solvent | Chemical Shift (δ ppm) |

|---|---|---|---|

| 3-nitro-1,2,4-triazole | -NO₂, -H | DMSO-d₆ | 163.1, 146.3 rsc.orgrsc.org |

| 1,2,4-Triazole (B32235) | -H, -H | Not Specified | ~145 |

| Predicted this compound | -CH₃, -NO₂ | DMSO-d₆ | ~160-165 (C5-NO₂), ~150-155 (C3-CH₃), ~12-15 (-CH₃) |

Data for related compounds are used for predictive purposes.

¹⁵N NMR is a uniquely powerful, though less common, technique for the characterization of nitrogen-rich compounds like this compound. It allows for the direct observation of all nitrogen nuclei, providing invaluable information about the electronic structure of the triazole ring and the nitro group.

Four distinct nitrogen signals would be expected in the ¹⁵N NMR spectrum:

Three ring nitrogens (N1, N2, N4): These would appear at different chemical shifts, distinguishing the protonated pyrrole-type nitrogen (N1) from the pyridine-type nitrogens (N2 and N4).

One nitro group nitrogen (-NO₂): The nitrogen in the nitro group is in a unique electronic environment and would exhibit a characteristic signal at a very different chemical shift compared to the ring nitrogens.

While experimental ¹⁵N NMR data for this specific molecule is scarce, the technique remains the most definitive method for characterizing the different nitrogen sites and for studying tautomeric equilibria in solution.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is fundamental for identifying the functional groups present in this compound and providing a molecular "fingerprint." nih.gov

The vibrational spectrum is characterized by specific absorption or scattering frequencies corresponding to different molecular motions. Key vibrational modes for this compound include:

N-H Stretching: A broad band typically observed in the IR spectrum around 3100-3300 cm⁻¹, characteristic of the N-H bond in the triazole ring.

C-H Stretching: Sharp bands in the 2900-3000 cm⁻¹ region arising from the symmetric and asymmetric stretching of the C-H bonds in the methyl group.

NO₂ Stretching: Two very strong and diagnostically crucial bands are expected. The asymmetric stretch typically appears around 1530-1560 cm⁻¹, and the symmetric stretch appears around 1340-1370 cm⁻¹. The exact positions are sensitive to the electronic environment.

Ring Vibrations: The region from 1400-1600 cm⁻¹ contains multiple bands corresponding to C=N and N=N stretching vibrations within the triazole ring. researchgate.net

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Approximate Frequency (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|

| N-H Stretch | 3100 - 3300 | Medium-Strong, Broad |

| C-H Stretch (methyl) | 2900 - 3000 | Medium-Weak |

| Asymmetric NO₂ Stretch | 1530 - 1560 | Very Strong |

| C=N / N=N Ring Stretch | 1400 - 1600 | Medium-Strong |

| Symmetric NO₂ Stretch | 1340 - 1370 | Very Strong |

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry (MS) is a destructive analytical technique used to confirm the molecular weight of this compound and to gain structural insights from its fragmentation pattern. The calculated exact molecular mass of the compound (C₃H₄N₄O₂) is 128.0338 g/mol . In a typical mass spectrum, a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) would be observed at m/z 128 or 129, respectively, confirming the compound's elemental composition.

The fragmentation pattern provides further structural verification. For nitroaromatic compounds, common fragmentation pathways include the loss of the nitro group (NO₂, 46 Da) or the loss of NO (30 Da) and O (16 Da) fragments. oup.com Studies on related nitrotriazoles show that the triazole ring itself has a pronounced stability, though characteristic fragmentation involving the loss of H, N₂, or HCN can also occur under electron impact. rsc.org The analysis of these fragments helps to piece together the molecular structure, corroborating the data from NMR and IR spectroscopy.

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method would provide invaluable information on the molecular structure and packing of this compound.

A single-crystal X-ray diffraction analysis would reveal the bond lengths, bond angles, and torsion angles of the this compound molecule. This data is crucial for understanding the planarity of the triazole ring and the orientation of the methyl and nitro substituent groups. Without experimental data, a detailed discussion and data table on its specific molecular geometry and conformation cannot be accurately presented.

The study of the crystal lattice would illuminate the various intermolecular forces that stabilize the solid-state structure. This includes the identification of hydrogen bonds, van der Waals forces, and potential π-π stacking interactions between the triazole rings. The nature and geometry of these interactions are fundamental to the crystal packing and physical properties of the compound. However, in the absence of crystallographic data for this compound, a specific analysis of its hydrogen bonding network and other intermolecular interactions remains speculative.

Computational and Theoretical Investigations of 3 Methyl 5 Nitro 1h 1,2,4 Triazole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary tool for investigating the properties of triazole derivatives due to its favorable balance of computational cost and accuracy. Methods like the B3LYP functional combined with Pople-style basis sets (e.g., 6-311++G**) are commonly employed to predict various molecular attributes.

DFT calculations are utilized to determine the most stable three-dimensional arrangement of atoms in a molecule by finding the minimum energy geometry. For substituted nitro-triazoles, these calculations can accurately predict bond lengths, bond angles, and dihedral angles.

Below is a table of representative structural parameters calculated for the analogous 2H-tautomer of 3-amino-5-nitro-1,2,4-triazole (ANTA) using the MP2/6-311G** level of theory, which are expected to be similar to those of the 3-Methyl-5-nitro-1H-1,2,4-triazole ring system.

Table 1: Predicted Structural Parameters for an Analogous Nitro-Triazole System (2H-ANTA)

| Parameter | Bond Length (Å) / Bond Angle (°) |

|---|---|

| Bond Lengths | |

| N1=N2 | 1.281 |

| N2-C3 | 1.359 |

| C3-N4 | 1.343 |

| N4-C5 | 1.332 |

| C5-N1 | 1.378 |

| C5-N(O2) | 1.433 |

| C3-N(H2) | 1.341 |

| Bond Angles | |

| N1-N2-C3 | 114.2 |

| N2-C3-N4 | 103.7 |

| C3-N4-C5 | 111.9 |

| N4-C5-N1 | 104.9 |

| C5-N1-N2 | 105.3 |

Data sourced from theoretical calculations on 3-amino-5-nitro-1,2,4-triazole (ANTA). acs.org

The electronic properties of a molecule are key to understanding its reactivity and stability. Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to this analysis. The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. nih.gov

For nitro-triazole compounds, the HOMO is typically distributed over the triazole ring, while the LUMO is predominantly localized on the electron-withdrawing nitro group and adjacent atoms of the ring. nih.govnih.gov This distribution indicates that the nitro group region is the primary site for nucleophilic attack or electron acceptance.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. For a typical nitro-triazole, the MEP surface shows a region of strong negative potential (colored red) around the oxygen atoms of the nitro group, confirming their high electron density and susceptibility to electrophilic attack. Conversely, regions of positive potential (colored blue) are usually found around the N-H proton and sometimes the C-H protons of the methyl group, indicating these are the most likely sites for nucleophilic interaction. researchgate.net

Table 2: Representative FMO Energies for a Nitro-Triazole System

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -8.5 |

| LUMO | -4.5 |

| HOMO-LUMO Gap (ΔE) | 4.0 |

Illustrative data based on calculations for 3-nitro-1,2,4-triazole-5-one (NTO). nih.gov

DFT calculations are highly effective in predicting spectroscopic properties, which can aid in the structural elucidation and characterization of molecules.

Infrared (IR) Spectroscopy: Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule. These calculations can help assign experimental bands to specific vibrational modes. For nitro-triazoles, key predicted vibrations include the N-H stretching, asymmetric and symmetric stretching of the NO₂ group, C-N stretching, and various ring deformation modes. acs.orgnih.gov For instance, in related compounds, the C-NO₂ bond's vibrational frequency is a point of interest, as this bond is often implicated in the initial steps of thermal decomposition. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a reliable DFT-based approach for calculating the NMR chemical shifts (δ) of ¹H and ¹³C nuclei. ufv.brnih.gov Theoretical NMR data is invaluable for distinguishing between different tautomers in solution, as the chemical shifts of ring carbons and the N-H proton are highly sensitive to the position of the labile proton. ufv.br For this compound, distinct chemical shifts would be predicted for the methyl group protons and carbon, as well as for the C3 and C5 ring carbons in both the 1H- and 2H-tautomeric forms.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to simulate electronic absorption spectra by calculating the energies of electronic transitions. researchgate.netnih.gov For triazole derivatives, the principal absorptions in the UV region typically correspond to π → π* transitions within the heterocyclic ring. researchgate.net The calculated maximum absorption wavelength (λ_max) can be compared with experimental data to confirm the electronic structure.

Table 3: Predicted Spectroscopic Data for Triazole Derivatives

| Spectroscopy | Predicted Feature | Typical Range / Value |

|---|---|---|

| IR | NO₂ Asymmetric Stretch | ~1550-1600 cm⁻¹ |

| NO₂ Symmetric Stretch | ~1340-1380 cm⁻¹ | |

| N-H Stretch | ~3200-3400 cm⁻¹ | |

| ¹³C NMR | C-NO₂ Carbon | ~150-160 ppm |

| C-CH₃ Carbon | ~145-155 ppm | |

| -CH₃ Carbon | ~10-15 ppm | |

| UV-Vis | π → π* Transition (λ_max) | ~200-240 nm |

Data ranges are illustrative, based on various triazole studies. acs.orgnih.govufv.brresearchgate.net

Tautomerism and Isomerization Studies

1,2,4-Triazoles substituted at the C3 and C5 positions can exist in different tautomeric forms, most commonly the 1H- and 2H-isomers, which differ in the position of the hydrogen atom on the ring nitrogens. The relative stability of these tautomers is influenced by substitution patterns and the surrounding environment.

Quantum chemical calculations are essential for determining the relative stabilities of tautomers by comparing their total energies. For asymmetrically substituted 1,2,4-triazoles, one tautomer is generally more stable than the other.

Studies on the analogous 3-amino-5-nitro-1,2,4-triazole (ANTA) have shown that in the gas phase, high-level DFT and MP2 calculations predict the 1H-ANTA tautomer to be more stable than the 2H-ANTA form. acs.org The stability of 1,2,4-triazole (B32235) tautomers is known to be influenced by the electronic nature of the substituents; electron-withdrawing groups like -NO₂ tend to stabilize the 1H-tautomer, while electron-donating groups can favor the 2H form. researchgate.net Given that both the methyl (-CH₃, weakly donating) and nitro (-NO₂, strongly withdrawing) groups are present, DFT calculations are necessary to definitively determine the most stable gas-phase tautomer of this compound.

Table 4: Calculated Relative Stabilities of Tautomers for an Analogous System (ANTA) in Gas Phase

| Tautomer | Relative Energy (kcal/mol) (DFT/B3LYP) |

|---|---|

| 1H-ANTA | 0.00 (most stable) |

| 2H-ANTA | +1.35 |

| 4H-ANTA | +8.10 |

Data sourced from theoretical calculations on 3-amino-5-nitro-1,2,4-triazole. acs.org

The relative stability of tautomers can change dramatically in solution. Continuum solvation models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), are used to simulate the effect of a solvent by treating it as a uniform dielectric medium. researchgate.net

These models have shown that for many triazole derivatives, a polar solvent can reverse the order of tautomer stability observed in the gas phase. acs.org For ANTA, calculations using the Onsager continuum model showed that while the 1H-tautomer is more stable in the gas phase, the 2H-ANTA tautomer becomes the most stable form in polar solvents. acs.org This reversal is attributed to the fact that the 2H-tautomer possesses a significantly larger dipole moment, leading to a more favorable interaction with the polar solvent environment. As the dielectric constant (ε) of the solvent increases (e.g., from gas phase ε=1 to water ε=78.4), the 2H-tautomer is progressively stabilized over the 1H form. This principle is expected to apply directly to this compound, suggesting that the 2H-tautomer would likely predominate in polar solvents like water or ethanol.

Reaction Mechanism Studies

Theoretical studies into the reaction mechanisms of energetic materials like nitrotriazoles are crucial for understanding their stability, decomposition, and performance. These investigations typically employ quantum chemical methods, such as Density Functional Theory (DFT), to map out potential energy surfaces and identify the most likely reaction pathways.

Investigation of Unimolecular Decomposition Pathways

The initial step in the unimolecular decomposition of nitrotriazoles is generally considered the ratelimiting step that dictates the compound's thermal stability. For many nitro-substituted aromatic and heterocyclic compounds, the weakest bond is often the C-NO₂ or N-NO₂ bond.

Theoretical studies on related nitrotriazoles, such as 3-nitro-1,2,4-triazol-5-one (NTO) and 5-nitro-3-trinitromethyl-1H-1,2,4-triazole, consistently identify the cleavage of the nitro group as a primary decomposition pathway. acs.orgnih.gov For this compound, it is hypothesized that the initial decomposition step would be the homolytic cleavage of the C5-NO₂ bond, leading to the formation of a triazolyl radical and a nitrogen dioxide (NO₂) radical.

Another potential pathway, though often found to be higher in energy, is the rupture of the triazole ring itself. nih.gov However, the C-NO₂ bond is typically significantly weaker than the bonds within the aromatic triazole ring, making its scission the more probable initiating event under thermal conditions. researchgate.net

Table 1: Hypothetical Initial Decomposition Steps for this compound

| Pathway | Initial Reactant | Products | Predicted Energetic Feasibility |

| 1. C-NO₂ Bond Scission | This compound | 3-Methyl-1H-1,2,4-triazol-5-yl radical + •NO₂ | Most Probable |

| 2. Ring Cleavage | This compound | Various smaller fragments (e.g., N₂, HCN) | Less Probable |

This table is illustrative and based on general principles of nitrotriazole decomposition; specific bond dissociation energies for the target compound are not available in the reviewed literature.

Theoretical Studies of Reaction Intermediates and Transition States

Following the initial bond cleavage, a cascade of secondary reactions involving highly reactive radical intermediates occurs. Theoretical studies on analogous compounds have identified various short-lived intermediates and the transition states connecting them.

For the C-NO₂ scission pathway of this compound, the primary intermediates would be the 3-methyl-1H-1,2,4-triazol-5-yl radical and **nitrogen dioxide (•NO₂) **. Computational studies on similar compounds suggest that the subsequent reactions could involve the •NO₂ radical abstracting a hydrogen atom from the methyl group or the triazole ring, or further decomposition of the triazolyl radical. nih.gov

The calculation of transition state geometries and their corresponding energies is a key component of these studies. For the initial C-NO₂ bond homolysis, some studies on similar energetic molecules have found that this can be a barrierless process, meaning no distinct transition state exists for the bond-breaking event itself. nih.gov However, subsequent rearrangement and decomposition steps of the resulting radicals would proceed through specific transition states with defined activation energies.

Intermolecular Interactions and Non-Covalent Bonding

The arrangement of molecules in the crystalline state, governed by intermolecular interactions, significantly influences the properties of materials, including their density, stability, and sensitivity to initiation. For nitrotriazoles, hydrogen bonds and van der Waals forces are the predominant non-covalent interactions.

In the case of this compound, the presence of the N-H group on the triazole ring and the oxygen atoms of the nitro group allows for the formation of strong N-H···O hydrogen bonds between adjacent molecules. These interactions are expected to be a dominant feature in its crystal packing, creating a network of interconnected molecules. researchgate.net

Computational methods like Quantum Theory of Atoms in Molecules (QTAIM) and Hirshfeld surface analysis are often used to visualize and quantify these weak interactions in related systems. nih.gov

Prediction of Advanced Optical Properties, including Nonlinear Optics (NLO)

Computational chemistry provides powerful tools for predicting the optical properties of new materials, including their nonlinear optical (NLO) response. Materials with high NLO activity are of great interest for applications in optoelectronics, such as optical switching and frequency conversion.

The NLO properties of a molecule are related to its electronic structure, specifically the polarizability (α) and hyperpolarizabilities (β, γ). For organic molecules, a large NLO response is often associated with the presence of electron-donating and electron-withdrawing groups connected by a π-conjugated system.

In this compound, the nitro group (-NO₂) acts as a strong electron-withdrawing group, while the methyl group (-CH₃) is a weak electron-donating group. The triazole ring provides the π-system connecting these groups. This donor-acceptor framework suggests that the molecule could exhibit NLO properties.

DFT calculations are commonly employed to compute the polarizability and hyperpolarizability tensors. While no specific calculations for this compound have been found, studies on other substituted triazoles confirm that the strategic placement of donor and acceptor groups on the triazole ring can lead to significant NLO responses. rsc.org

Table 2: Key Molecular Components for NLO Activity in this compound

| Component | Role in NLO Properties |

| Nitro Group (-NO₂) ** | Strong Electron-Withdrawing Group (Acceptor) |

| Triazole Ring | π-Conjugated Bridge |

| Methyl Group (-CH₃) ** | Weak Electron-Donating Group (Donor) |

This table outlines the structural features relevant to NLO properties based on established principles of molecular design.

Further theoretical investigations are required to quantify the NLO response of this compound and to fully assess its potential for optical applications.

Reactivity and Chemical Transformations of 3 Methyl 5 Nitro 1h 1,2,4 Triazole

Electrophilic Substitution Reactions on the Triazole Ring

The 1,2,4-triazole (B32235) ring contains three nitrogen atoms that can potentially undergo electrophilic attack. In the case of 3-methyl-5-nitro-1H-1,2,4-triazole, the deprotonated triazole acts as an ambident nucleophile, leading to substitution at different nitrogen atoms. Alkylation is a primary example of an electrophilic substitution reaction for this class of compounds.

Research on the alkylation of 3-nitro-1,2,4-triazole (B13798) and its derivatives, such as 5-methyl-3-nitro-1,2,4-triazole, reveals that these reactions are often not selective. For instance, N-monoalkylation of 5-methyl-3-nitro-1,2,4-triazole with agents like epichlorohydrin (B41342) polymers in the presence of a base results in a mixture of products where the substituent is attached to either the N(1) or N(2) positions of the triazole ring. wikipedia.org

The reaction of 3-nitro-1,2,4-triazole and 5-methyl-3-nitro-1,2,4-triazole with bifunctional agents like β,β′-dichlorodiethyl ether in the presence of an alkali also yields a mixture of isomers. This reaction produces N(1),N′(1)-, N(1),N′(2)-, and N(2),N′(2)-isomeric derivatives. wikipedia.org The distribution of these isomers highlights the competitive nature of the different nitrogen atoms on the triazole ring acting as nucleophiles. While specific data for this compound is part of a broader study, the findings for the isomeric 5-methyl-3-nitro-1,2,4-triazole provide insight into the expected reactivity.

Table 1: Isomer Ratios in the Reaction of Nitrotriazoles with Bifunctional Alkylating Agents wikipedia.org

| Starting Compound | Isomer Ratio (N(1),N′(1) : N(1),N′(2) : N(2),N′(2)) |

|---|---|

| 3-nitro-1,2,4-triazole | (82.0-85.7) : (7.7-9.9) : (6.6-8.1) |

| 5-methyl-3-nitro-1,2,4-triazole | (76.9-79.8) : (10.1-11.4) : (10.1-11.7) |

Further studies on N(1)-alkyl-substituted 3-nitro-5-R-1,2,4-triazoles show that subsequent alkylation with dialkyl sulfates can proceed selectively to form 1,4-dialkyl-3-nitro-1,2,4-triazolium salts. researchgate.net This indicates that once the initial substitution pattern is established, further electrophilic attack can be directed.

Nucleophilic Substitution Reactions, with Focus on the Nitro Group

The nitro group at the C5 position of this compound is a strong electron-withdrawing group, which activates the carbon atom to which it is attached for nucleophilic attack. This allows for the displacement of the nitro group by various nucleophiles.

Studies have shown that in 1-substituted 3-nitro-1H-1,2,4-triazoles, the nitro group can be displaced by alkoxides. For example, the reaction of 1-(2-chloroethyl)-3-nitro-1H-1,2,4-triazole with ethanolic potassium hydroxide (B78521) leads to the substitution of the nitro group by an ethoxy group. rsc.org This type of nucleophilic exchange has also been observed with other alcohols, such as methanol (B129727) and n-propanol, in the presence of potassium hydroxide. rsc.org

In addition to the nitro group, other leaving groups at the C5 position can be readily displaced. A key example is the synthesis of 5-hydrazino-3-nitro-1,2,4-triazole (HNT) from 5-bromo-3-nitro-1,2,4-triazole (BNT). rsc.org In this multi-step synthesis, the bromine atom is ultimately replaced by a hydrazine (B178648) group, demonstrating the susceptibility of the C5 position to nucleophilic substitution. rsc.org This reactivity makes nitrotriazoles versatile precursors for the synthesis of other functionalized energetic materials.

Ring-Opening and Rearrangement Processes

While the 1,2,4-triazole ring is generally stable, under certain conditions, it can undergo ring-opening and rearrangement reactions. These transformations are significant for synthesizing different heterocyclic systems.

One of the classic rearrangement reactions for triazoles is the Dimroth rearrangement, where endocyclic and exocyclic nitrogen atoms exchange places through a ring-opening and ring-closing sequence. wikipedia.orgrsc.org This rearrangement has been extensively studied for various triazole systems, including those with nitro substituents. rsc.orgresearchgate.net For example, 4-amino-5-nitro-1,2,3-triazole has been used as a precursor to generate diverse energetic compounds via a Dimroth rearrangement pathway. rsc.org Although not documented specifically for this compound, the principles of the Dimroth rearrangement suggest its potential applicability to this class of compounds, likely proceeding through a diazo intermediate after initial ring opening. wikipedia.org

Ring-opening reactions without subsequent rearrangement can also occur, particularly under harsh conditions or upon interaction with strong nucleophiles. For instance, the reaction of 6-nitrobenzothiazole, a related nitro-substituted heterocycle, with methoxide (B1231860) ion leads to a ring-opening process via the formation of a Meisenheimer-like adduct. rsc.org Similar mechanisms could be postulated for this compound, where a strong nucleophile attacks the electron-deficient C5 carbon, leading to cleavage of the triazole ring. Thermal decomposition studies of the related compound 3-nitro-1,2,4-triazol-5-one (NTO) also show that decomposition pathways involve fragmentation of the heterocyclic ring. bohrium.com

Stability and Degradation Pathways under Controlled Conditions

The stability of this compound is a critical factor, particularly in the context of its application as an energetic material. Its degradation can be initiated by thermal stress or other energy inputs like electron attachment.

Theoretical and experimental studies on nitrotriazoles provide insight into their degradation pathways. The thermal decomposition of the closely related compound 3-nitro-1,2,4-triazol-5-one (NTO) has been investigated using combined techniques like TG-FTIR-MS. bohrium.com These studies identify the primary decomposition products and suggest complex reaction mechanisms. The decomposition is initiated by the cleavage of bonds within the molecule, leading to the formation of various small gaseous molecules. bohrium.comresearchgate.net

Table 2: Identified Thermal Decomposition Products of Nitrotriazoles

| Product Type | Compound | Reference |

|---|---|---|

| Intermediate Products | C2HO3N4, C2H3O3N4, NO2, C2N | bohrium.com |

| Final Gaseous Products | H₂O, CO₂, N₂, NH₃, H₂, CH₄ | bohrium.com |

| Other Potential Products | N₂O, NO, HCN, HNCO, 1,2,4-triazole | researchgate.net |

Investigations into the degradation of 3-nitrotriazole induced by low-energy electrons have shown that a primary dissociation channel is the direct cleavage of a hydrogen atom from the ring. rsc.orgnih.gov Other characteristic fragmentation reactions include the loss of an OH radical or the formation of an NO₂⁻ anion. rsc.orgnih.gov Despite these fragmentation pathways, the triazole ring itself exhibits significant stability against electron attachment-induced cleavage when compared to other heterocycles like imidazole. rsc.orgrsc.org Theoretical studies simulating the decomposition mechanisms of C-nitro-1,2,4-triazoles have proposed that the initial steps can involve either C-NO₂ bond homolysis or ring cleavage, with the relative energy barriers depending on the specific tautomer and substituents. researchgate.net

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Strategies

Microwave-assisted synthesis, for instance, has emerged as a powerful tool, often leading to dramatically reduced reaction times and higher yields compared to conventional heating methods. nih.gov Continuous-flow chemistry represents another frontier, offering enhanced safety, particularly when handling highly energetic intermediates, and providing higher yields than traditional batch routes. rsc.org The development of metal-free catalytic systems is also a key goal, aiming to avoid the environmental and economic costs associated with metal catalysts. isres.orgrsc.org These modern approaches are not only more sustainable but also enable the rapid construction of diverse, functionalized 1,2,4-triazoles. rsc.org

Table 1: Comparison of Synthetic Methodologies for Triazole Derivatives

| Methodology | Key Advantages | Relevant Findings | Citations |

|---|---|---|---|

| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, green reaction conditions. | Synthesis of quinolinyl-1,2,3-triazolyl-1,2,4-triazol-3(4H)-one derivatives was 36-72 times faster than conventional heating. nih.gov | nih.gov |

| Continuous-Flow Synthesis | Enhanced safety with energetic intermediates, improved yields, atom economical. | A metal-free, one-pot process for 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid achieved higher yields than batch routes. rsc.org | rsc.org |

| One-Pot Reactions | Streamlined process, reduced waste, simple operation. | A one-pot, two-component method was developed for synthesizing 1,3-disubstituted 1,2,4-triazoles using readily available reagents. isres.org | isres.org |

| Metal-Free Catalysis | Avoids heavy metal contamination, environmentally benign. | An I2-mediated oxidative cyclization using DMF as a carbon source provides a metal-free route to 3-trifluoromethyl-1,2,4-triazoles. isres.org | isres.org |

Advanced Characterization Utilizing Hyphenated Spectroscopic Techniques

To fully understand the structure, properties, and behavior of 3-Methyl-5-nitro-1H-1,2,4-triazole and its analogs, advanced analytical techniques are indispensable. While standard spectroscopic methods provide basic structural information, hyphenated techniques—which couple separation methods with sensitive detection—offer deeper insights.

Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are crucial for separating complex reaction mixtures and identifying intermediates and final products with high specificity. For definitive structural elucidation, single-crystal X-ray diffraction is the gold standard, as it provides precise information on bond lengths, angles, and the three-dimensional arrangement of atoms within the crystal lattice. nih.govhgxx.org This has been used to confirm the molecular structures of various 1,2,4-triazole (B32235) derivatives. nih.gov Thermal analysis methods like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TG) are vital for characterizing the thermal stability of energetic compounds, with a decomposition temperature of 178.7°C being recorded for a related triazole. hgxx.org

Synergistic Integration of Computational and Experimental Methodologies

The integration of computational chemistry with experimental research creates a powerful synergy, accelerating the discovery and optimization of new compounds. nih.gov Density Functional Theory (DFT) has become a particularly popular computational method for studying energetic materials like nitrotriazoles. nih.govresearchgate.net It allows for the prediction of a wide range of properties, including heats of formation, densities, detonation velocities, and pressures, before a compound is ever synthesized. hgxx.orgnih.gov

These theoretical calculations can guide experimental efforts by identifying the most promising candidate molecules. nih.gov For example, DFT studies have been used to design derivatives of 5-nitro-3-trinitromethyl-1H-1,2,4-triazole with optimal oxygen balance and to predict their stability and performance. nih.gov Furthermore, computational models can elucidate reaction mechanisms and decomposition pathways that are difficult to observe experimentally. dtic.mil Molecular dynamics (MD) simulations are also employed to study crystal morphology and the influence of solvents on crystal growth, providing guidance for crystallization processes. rsc.org This combined approach, where computational predictions are validated by experimental results, allows for a more rational and efficient design of new materials. nih.gov

Table 2: Computationally Predicted vs. Experimental Properties of Triazole Derivatives

| Property | Computational Method | Predicted Value | Experimental Finding/Context | Citations |

|---|---|---|---|---|

| Crystal Density | Quantum Chemical Method | 1.698 g/cm³ | Determined via single crystal diffraction for 3-trinitromethyl-5-methyl-1,2,4-triazole (MFT). hgxx.org | hgxx.org |

| Heat of Formation | Quantum Chemical Method | 99.4 kJ/mol | Calculated for MFT to estimate energetic properties. hgxx.org | hgxx.org |

| Detonation Velocity | Kamlet-Jacobs Formula | 8051 m/s | Calculated for MFT, indicating high performance. hgxx.org | hgxx.org |

| Decomposition Pathway | Density Functional Theory | Ring opening followed by N₂ evolution. | Proposed as a plausible decomposition route for 4-nitro-1,2,3-triazole. dtic.mil | dtic.mil |

Exploration of Undiscovered Applications in Chemical Sciences

While nitrated 1,2,4-triazoles are primarily known as energetic materials, the versatile 1,2,4-triazole scaffold is finding use in a growing number of fields. lifechemicals.comresearchgate.net Future research on this compound could explore its potential as a precursor for derivatives with novel applications.

The 1,2,4-triazole ring is a key component in numerous biologically active compounds, including antifungal and antiviral agents. lifechemicals.com Recent studies have synthesized and screened 1,2,4-triazole derivatives as potential antitubercular agents, with some showing significant activity against Mycobacterium tuberculosis. nih.gov In materials science, 1,2,4-triazoles are being investigated for use as corrosion inhibitors, metal-complexing agents, and as components in organic polymers for light-emitting devices. lifechemicals.com The synthesis of new condensed heterocyclic systems based on the 1,2,4-triazole structure is a promising route to materials with enhanced or entirely new properties. dergipark.org.tr The unique electronic properties of the nitrated triazole ring could also be harnessed in the development of new functional materials.

Green Chemistry Principles in Triazole Research and Synthesis

The principles of green chemistry are becoming central to all aspects of chemical research, and the study of triazoles is no exception. nih.gov The overarching goal is to develop processes that are more efficient, produce less waste, use less energy, and avoid toxic solvents and reagents. rsc.orgnih.gov The ever-growing demand for cleaner energetic materials is a major driver for this shift, seeking replacements for traditional toxic compounds like lead azide (B81097). rsc.orgpnas.orgnih.gov

Key strategies in green triazole synthesis include improving atom economy, using water or other green solvents, and employing catalytic rather than stoichiometric reagents. nih.govrsc.org Microwave and ultrasound-assisted synthesis are prime examples of green technologies that can reduce energy consumption and reaction times. nih.govnih.gov The development of environmentally friendly primary explosives based on nitrogen-rich frameworks is an active area of research, aiming to mitigate the health and environmental problems caused by heavy metal-based compounds. rsc.orgpnas.orgacs.org This focus on sustainability will continue to shape the future of research and synthesis in the field of nitrotriazoles. rsc.org

Q & A

Q. What are the common synthetic routes for preparing 3-Methyl-5-nitro-1H-1,2,4-triazole, and how can reaction conditions be optimized?

The synthesis of this compound typically involves nucleophilic substitution or cyclization reactions. A standard approach starts with 3-amino-1,2,4-triazole derivatives, where nitration is achieved using nitric acid or mixed acid systems under controlled temperatures (0–5°C). Methylation can precede or follow nitration, depending on the substituent stability. For example, nitration of 3-methyl-1H-1,2,4-triazole in fuming HNO₃ yields the nitro derivative, followed by purification via recrystallization from ethanol. Optimization involves adjusting reaction time (6–12 hours), stoichiometry of nitrating agents, and inert atmospheres to prevent byproduct formation. Yields can exceed 70% with strict temperature control .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the molecular structure of this compound?

Key techniques include:

- IR Spectroscopy : Identifies functional groups (e.g., nitro stretching vibrations at ~1520 cm⁻¹ and triazole ring modes at ~1600 cm⁻¹).

- ¹H/¹³C NMR : Confirms substituent positions (e.g., methyl protons at δ 2.5–3.0 ppm and nitro group deshielding effects).

- Single-crystal X-ray diffraction (SC-XRD) : Resolves bond lengths, angles, and crystal packing. SHELX software is widely used for structure refinement, particularly for resolving hydrogen bonding networks in triazole derivatives .

- Elemental analysis : Validates purity and stoichiometry.

Q. What safety precautions are critical when handling this compound in laboratory settings?

Critical precautions include:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and chemical splash goggles. Use NIOSH-approved respirators if dust is generated.

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of toxic vapors.

- Waste disposal : Collect residues in sealed containers for incineration. Avoid aqueous disposal due to aquatic toxicity (H411) .

- Emergency protocols : Immediate rinsing with water for eye/skin contact and medical consultation for persistent symptoms.

Advanced Research Questions

Q. How can single-crystal X-ray diffraction data be processed using SHELX software to resolve ambiguities in the crystal structure of this compound derivatives?

SHELX workflows involve:

- Data integration : Use SHELXS for initial phase determination via direct methods.

- Refinement : Apply SHELXL with iterative least-squares cycles to optimize atomic coordinates, displacement parameters, and hydrogen bonding. For disordered nitro groups, apply restraints (e.g., DFIX) to maintain geometry.

- Validation : Check R-factors (<5%), electron density maps, and Hirshfeld surfaces to confirm absence of missed symmetry or twinning. SHELXE is useful for resolving ambiguous phases in low-resolution datasets .

Q. What strategies are employed to analyze discrepancies in reported biological activities of this compound derivatives across different pharmacological studies?

Discrepancies often arise from:

- Structural variations : Subtle changes in substituents (e.g., sulfonyl vs. methyl groups) alter COX-2 binding affinities. Compare IC₅₀ values across derivatives using dose-response curves .

- Assay conditions : Differences in cell lines (e.g., murine vs. human macrophages) or enzyme sources (e.g., recombinant vs. native proteins) require normalization.

- Data normalization : Use internal controls (e.g., indomethacin for COX-2 inhibition studies) and meta-analysis tools like PCA to cluster activity trends .

Q. How do computational methods such as DFT calculations aid in predicting the reactivity and stability of nitro-substituted triazole compounds?

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level predicts:

- Electrostatic potential (ESP) : Maps reveal electron-deficient nitro groups as reactive sites for nucleophilic attacks.

- Thermodynamic stability : Calculate Gibbs free energy (ΔG) of nitro group rotation to assess conformational preferences.

- Detonation performance : Use Kamlet-Jacobs equations to estimate detonation velocity (D) and pressure (P) for energetic materials, validated against experimental DSC data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.